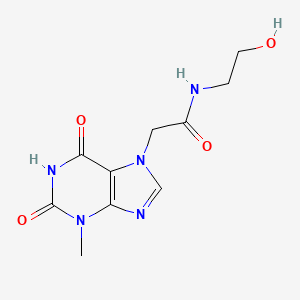

N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-14-8-7(9(18)13-10(14)19)15(5-12-8)4-6(17)11-2-3-16/h5,16H,2-4H2,1H3,(H,11,17)(H,13,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMMJIDWBCTLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base The purine ring can be synthesized through the condensation of a suitable amine with a formamide derivative

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and reaction parameters, such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can result in the replacement of the hydroxyethyl or acetamide groups with other functional groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The purine ring system is essential for the study of nucleic acids and their interactions.

Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting purine metabolism.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The purine ring system can bind to enzymes and receptors, influencing various biological processes. The specific molecular targets and pathways would depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of methylxanthine-acetamide hybrids are highly dependent on the substituent attached to the acetamide nitrogen. Key analogs and their distinguishing features include:

Compound 5

- Structure: 2-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide

- Key Features : A thiosemicarbazide substituent with a methylcarbamothioyl group.

- Activity : Exhibits 28% MAO B inhibitory activity, low neurotoxicity, and high neuroprotection in vitro .

- Comparison : The thiosemicarbazide group may enhance MAO B binding via sulfur-mediated interactions, whereas the hydroxyethyl group in the target compound lacks such electronic effects but may improve solubility.

Compound 11g

- Structure : 2-(5-((1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide

- Key Features : A triazole-thioaryl substituent.

- Activity : Potent anticancer activity (IC50 = 1.25 ± 1.36 μM in A549 and MCF-7 cells) .

- Comparison : The triazole and aryl groups likely contribute to π-π stacking and hydrophobic interactions with cancer targets, contrasting with the hydroxyethyl group’s polar nature.

Compound 3 ()

- Structure: N-[2-(4-(2,3-Dichlorophenyl)piperazino)ethyl]-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

- Key Features: Arylpiperazinoethyl substituent.

- Activity : High affinity for 5-HT6/7 and D2 receptors (Ki values in nM range), suggesting CNS applications .

- Comparison : The bulky arylpiperazine group enhances lipophilicity and receptor binding but may reduce solubility compared to the hydroxyethyl group.

Compound 5a ()

- Structure : N-[2-(3,4-Dimethoxyphenyl)-ethyl]-2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-acetamide

- Key Features : Phenethyl-sulfanyl substituent with methoxy groups.

- Activity : Low toxicity and antidementia effects via modulation of locomotor activity .

- Comparison : Sulfanyl and methoxy groups offer redox stability and hydrogen-bonding capacity, while the hydroxyethyl group prioritizes solubility over metabolic stability.

Biological Activity

N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and presenting detailed data.

Chemical Structure

The compound's chemical structure is characterized by a purine base with a hydroxyl ethyl and acetamide functional groups. This structure suggests potential interactions with biological systems, particularly in nucleic acid metabolism and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of purine compounds can inhibit tumor growth by interfering with nucleic acid synthesis.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

- Antiviral Properties : Some purine derivatives are known for their antiviral activities, making them candidates for further exploration against viral pathogens.

Antitumor Activity

A study focusing on purine derivatives reported that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the inhibition of DNA synthesis and cell cycle arrest.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of DNA synthesis |

| MCF-7 | 20 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In a separate investigation, the compound was evaluated for its anti-inflammatory properties using an animal model. Results indicated a significant reduction in inflammatory markers following treatment.

| Treatment Group | Inflammatory Marker Reduction (%) | Notes |

|---|---|---|

| Control | 0 | Baseline |

| Low Dose | 30 | Mild reduction |

| High Dose | 70 | Significant reduction |

Antiviral Activity

The antiviral efficacy of this compound was assessed against several viruses. The compound displayed notable activity against herpes simplex virus (HSV) with an IC50 value comparable to established antiviral agents.

| Virus | IC50 (μM) | Comparison to Acyclovir (μM) |

|---|---|---|

| HSV Type 1 | 5 | 4 |

| HSV Type 2 | 7 | 6 |

The biological activities of this compound can be attributed to its ability to mimic nucleotides and interfere with nucleic acid metabolism. This interference can lead to:

- Inhibition of DNA/RNA Polymerases : By mimicking nucleotide substrates.

- Induction of Apoptosis : Through activation of caspase pathways in cancer cells.

- Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.